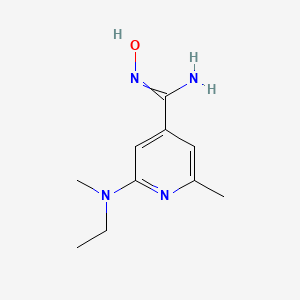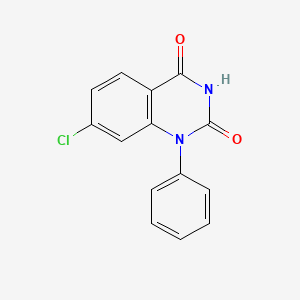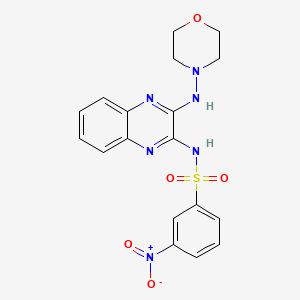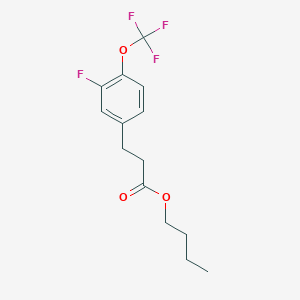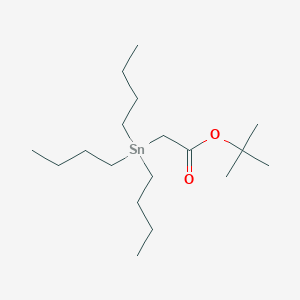
Acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C18H38O2Sn. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a tributylstannyl group, and the esterification is done with 1,1-dimethylethyl alcohol. This compound is known for its applications in organic synthesis and various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester typically involves the reaction of acetic acid with tributylstannyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannyl group. The esterification is then achieved by reacting the intermediate product with 1,1-dimethylethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The stannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated esters and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester involves the interaction of the stannyl group with various molecular targets. The stannyl group can act as a nucleophile, participating in substitution and addition reactions. The ester group can undergo hydrolysis to release acetic acid and 1,1-dimethylethyl alcohol, which can further participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, tert-butyl ester: Similar ester structure but lacks the stannyl group.
Acetic acid, 2-(tributylstannyl)-: Similar stannyl group but different esterification.
Uniqueness
Acetic acid, (tributylstannyl)-, 1,1-dimethylethyl ester is unique due to the presence of both the stannyl and ester groups, which confer distinct chemical reactivity and applications. The combination of these functional groups makes it a versatile reagent in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
90501-02-3 |
|---|---|
Molekularformel |
C18H38O2Sn |
Molekulargewicht |
405.2 g/mol |
IUPAC-Name |
tert-butyl 2-tributylstannylacetate |
InChI |
InChI=1S/C6H11O2.3C4H9.Sn/c1-5(7)8-6(2,3)4;3*1-3-4-2;/h1H2,2-4H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
TWUBOZMYECLTNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


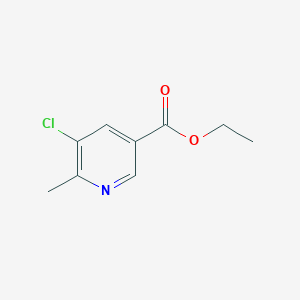
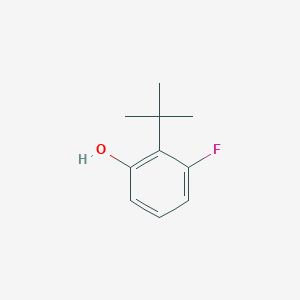
![1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile](/img/structure/B13931757.png)
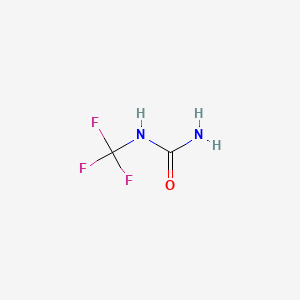
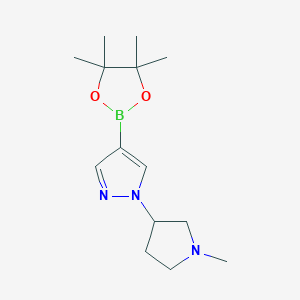
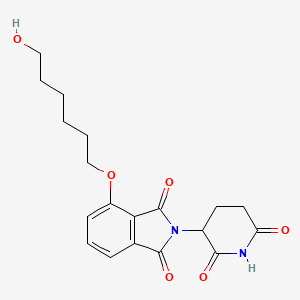
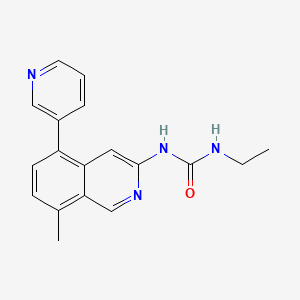
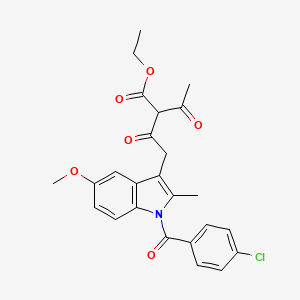
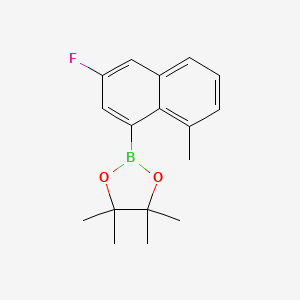
![1-[(2R,4S,5R)-5-[(1,3-diphenylimidazolidin-2-yl)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13931778.png)
